3-(2-methylpropanesulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBAMORKIGEUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
A breakthrough in azetidine synthesis involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method achieves 82–94% yields under reflux in 1,2-dichloroethane (DCE), selectively forming azetidines over pyrrolidines. The reaction tolerates acid-sensitive and Lewis basic groups, making it ideal for functionalized intermediates.
Procedure :
-
Epoxy Amine Preparation :
-
Cyclization :
Sulfonylation of Azetidine
Introducing the 2-methylpropanesulfonyl group requires careful optimization to avoid ring-opening or over-sulfonylation.
Sulfonyl Chloride Coupling
Sulfonylation is typically performed using 2-methylpropanesulfonyl chloride under basic conditions:
Procedure :
Alternative Sulfonylation via Pd-Catalyzed Coupling
Hydrogenolysis of protected intermediates enables direct sulfonylation:
Procedure :
-
Deprotection :
-
Sulfonylation :
Yield : 70–85% after recrystallization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.35 (d, 6H, –CH(CH₃)₂), 3.15–3.45 (m, 4H, azetidine ring), 3.72 (quintet, 1H, –SO₂–CH(CH₃)₂).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Selectivity | Scalability |
|---|---|---|---|---|
| La(OTf)₃ Cyclization | 81–94 | 2.5 | High | Moderate |
| Sulfonyl Chloride Coupling | 65–78 | 12 | Moderate | High |
| Pd-Catalyzed Hydrogenation | 70–85 | 72 | High | Low |
Key Findings :
Chemical Reactions Analysis
Sulfonylation and Nucleophilic Substitution
3-(2-Methylpropanesulfonyl)azetidine is typically synthesized via sulfonylation of the parent azetidine. For example:
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Stepwise sulfonylation : Treating azetidine with 2-methylpropanesulfonyl chloride in the presence of a base (e.g., NaOH) yields the sulfonamide product. This method mirrors the synthesis of related azetidine sulfonyl fluorides (ASFs), where regioselective installation of sulfonyl groups is achieved via dehydroxyfluorosulfonylation (deFS) .
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation of azetidine | 2-methylpropanesulfonyl chloride, NaOH, CH₂Cl₂, 0°C → RT | 85% |
Palladium-Catalyzed C–H Functionalization
The sulfonyl group directs C–H activation at the β-position of azetidines. For instance, Pd(OAc)₂/AgOAc systems enable C(sp³)–H arylation with aryl iodides:
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Substrate Scope : Tolerates electron-rich and -poor aryl iodides (e.g., 4-iodotoluene, 3-iodopyridine) .
-
Mechanism : The sulfonyl group stabilizes the Pd(IV) intermediate during reductive elimination .
Alkylation and Ring-Opening Reactions
The sulfonyl moiety enhances the electrophilicity of the azetidine ring, enabling regioselective ring-opening by nucleophiles (e.g., amines, alcohols):
-
Example : Reaction with morpholine under basic conditions (K₂CO₃, DMF, 40°C) opens the azetidine ring, yielding a sulfonamide-linked pyrrolidine .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 40°C, 12 h | N-Morpholinyl sulfonamide | 92% |
Aza-Michael Additions
The sulfonyl group facilitates aza-Michael reactions with α,β-unsaturated carbonyl compounds:
-
Substrates : Acrylates, maleimides, and enones react regioselectively at the β-position of azetidine .
Bioisosteric Replacements
3-(2-Methylpropanesulfonyl)azetidine serves as a bioisostere for piperidine or pyrrolidine in drug design. Key examples include:
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Antimalarial Agents : Bicyclic azetidines with sulfonyl groups exhibit enhanced metabolic stability compared to non-sulfonylated analogs .
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Antipsychotics : Derivatives of this scaffold are used in the synthesis of (+)-nemonapride analogs .
Oxidative Stability
The sulfonyl group stabilizes the azetidine ring against ring-expansion or decomposition under acidic/basic conditions. For example:
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Hydrogenolysis : Pd(OH)₂/C-catalyzed hydrogenation of N-benzyl-protected derivatives proceeds without ring cleavage .
Comparative Reactivity Data
Scientific Research Applications
Medicinal Chemistry
3-(2-methylpropanesulfonyl)azetidine has shown potential as a pharmacological agent. Its sulfonyl group enhances solubility and bioavailability, making it a candidate for drug development.
- Case Study : Research indicates that derivatives of azetidine compounds exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules.
- Data Table : Common reactions involving 3-(2-methylpropanesulfonyl)azetidine include:
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Sulfonamide derivatives |
| Cyclization | Forms cyclic compounds | Various azetidine derivatives |
| Oxidation | Converts to sulfonic acid derivatives | Sulfonic acid derivatives |
Materials Science
The compound can be utilized in the development of functional materials, particularly those requiring specific chemical properties such as solubility or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-methylpropanesulfonyl)azetidine involves its ability to undergo ring-opening and substitution reactions due to its ring strain. These reactions can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Substituent-Driven Physicochemical Properties
The sulfonyl group in 3-(2-methylpropanesulfonyl)azetidine distinguishes it from other azetidine derivatives. Key comparisons include:
*Estimated based on substituent contributions.
- For example, 3-methoxy azetidine (TPSA 94 Ų) shows better permeability than 3-cyano azetidine (TPSA 108 Ų) despite similar logD values .
- Solubility: Sulfonyl-containing azetidines are expected to exhibit higher aqueous solubility than lipophilic aryl or ester derivatives, aligning with trends observed in sulfonamide-functionalized azetidinones .
Neuroprotective and Enzyme Inhibition
- AChE Inhibition : Aryl-substituted azetidines (e.g., 3-aryl-3-azetidinyl acetic acid methyl esters) demonstrate moderate acetylcholinesterase (AChE) inhibition, with docking studies showing interactions between the azetidine amide and the AChE active site . The sulfonyl group in 3-(2-methylpropanesulfonyl)azetidine may alter binding modes due to its bulk and polarity.
- Neuroprotection: Rigid azetidine scaffolds enhance metabolic stability, a trait shared with tropane-derived dopamine transporter ligands.
Biochemical Potency vs. Cellular Efficacy
Azetidines often exhibit strong biochemical potency (e.g., ≤10 nM in TR-FRET assays) but reduced cellular activity compared to six-membered cyclic amines, likely due to permeability limitations. For example, 3-methoxy azetidine derivatives retain biochemical efficacy but require structural optimization for improved cell penetration .
Key Advantages and Limitations
Advantages
- Metabolic Stability : The azetidine ring resists oxidative metabolism better than larger heterocycles.
- Targeted Interactions : Sulfonyl groups enhance hydrogen bonding with proteolytic enzymes or transporters.
Biological Activity
3-(2-Methylpropanesulfonyl)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
3-(2-Methylpropanesulfonyl)azetidine is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the sulfonyl group enhances its solubility and potential interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azetidine derivatives, including 3-(2-methylpropanesulfonyl)azetidine. For example, research indicates that certain azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
3-(2-Methylpropanesulfonyl)azetidine has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of 3-(2-methylpropanesulfonyl)azetidine can be influenced by various structural modifications. SAR studies have shown:
- Substituent Effects : The introduction of different alkyl or aryl groups at the azetidine nitrogen can significantly enhance or diminish biological activity.
- Optimal Configuration : Certain stereochemical configurations have been linked to increased potency against specific cancer cell lines.
| Modification | Effect on Activity |
|---|---|
| Methyl group at C2 | Increased cytotoxicity |
| Aromatic substituents | Enhanced selectivity for cancer cells |
Synthesis and Research Applications
The synthesis of 3-(2-methylpropanesulfonyl)azetidine typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity.
- Synthetic Pathway : A common approach includes the nucleophilic ring-opening of azetidines followed by sulfonylation, leading to the desired compound with high purity.
Q & A
Q. What are the common synthetic routes for preparing sulfonyl-substituted azetidines like 3-(2-methylpropanesulfonyl)azetidine?
Sulfonyl-substituted azetidines are typically synthesized via nucleophilic substitution or ring-opening reactions. For example:
- Nucleophilic substitution : Azetidine derivatives react with sulfonyl chlorides (e.g., 2-methylpropanesulfonyl chloride) under basic conditions (e.g., NaH or EtN) to introduce the sulfonyl group.
- Ring-opening functionalization : Azetidine rings can undergo controlled cleavage in the presence of Lewis acids (e.g., AlCl) or electrophilic agents, followed by sulfonylation .
Methodological Tip: Optimize reaction stoichiometry and temperature to prevent over-sulfonylation or decomposition. Use anhydrous conditions for moisture-sensitive reagents.
Q. How can researchers characterize the purity and structural integrity of 3-(2-methylpropanesulfonyl)azetidine?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm sulfonyl group integration and azetidine ring geometry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC with UV/Vis Detection : Assess purity (>95% recommended for biological studies) using reverse-phase columns (C18) and acetonitrile/water gradients .
Data Table: Example HPLC parameters for azetidine derivatives:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 | 70:30 ACN:HO | 1.0 mL/min | 254 nm |
Advanced Research Questions
Q. What strategies are effective for enantioselective synthesis of sulfonylated azetidines?
Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization of azetidines. For example:
- CPA-Catalyzed Reactions : Use (R)- or (S)-BINOL-derived CPAs to achieve >90% enantiomeric excess (ee) in azetidine functionalization. The thione tautomer of sulfonamides enhances activation via hydrogen bonding with the catalyst .
Methodological Tip: Screen CPA catalysts (e.g., Ad-BPA) and solvent systems (toluene/CHCl) to optimize ee.
Q. How does 3-(2-methylpropanesulfonyl)azetidine interact with biological targets such as the NLRP3 inflammasome?
Sulfonylated azetidines inhibit NLRP3 inflammasome activation by:
- Reducing ROS Generation : Scavenge reactive oxygen species (ROS) in microglial cells (e.g., BV2 cells), disrupting the ROS/NLRP3/caspase-1/IL-1β signaling axis.
- Modulating Protein Interactions : Bind to the NACHT domain of NLRP3, preventing ASC speck formation. Validate via siRNA knockdown and Western blotting .
Data Table: Example IC values for NLRP3 inhibition:
| Compound | IC (μM) | Cell Line |
|---|---|---|
| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine | 0.8 | BV2 |
Q. What computational methods are used to predict the reactivity of sulfonylated azetidines in catalytic systems?
- Density Functional Theory (DFT) : Calculate activation free energies for reaction pathways (e.g., CPA-catalyzed desymmetrization).
- Molecular Dynamics (MD) : Simulate solvent effects and transition-state stabilization. For example, mode A (thione tautomer activation) shows lower ΔG‡ than mode B (carbonyl activation) .
Methodological Tip: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets for DFT optimization.
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies in reported reaction yields for azetidine sulfonylation?
- Parameter Optimization : Re-evaluate solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, 4-methoxy substituents on aromatic amines may suppress cyclization due to steric hindrance, while 3-methoxy groups do not .
- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., pyrrolidine rings from over-alkylation) .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
